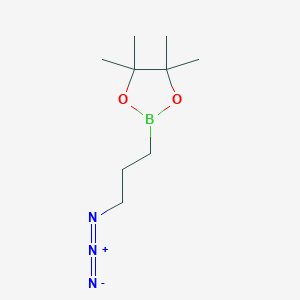

2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to “2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” involves complex chemical reactions. For instance, the synthesis of 3-Azidopropylamine involves the reaction of naphthalimide with 1,3 dibromopropane and K2CO3 . Another example is the synthesis of triethoxysilylated cyclen derivatives, which involves the use of (3-azidopropyl)triethoxysilane .科学的研究の応用

C-H Functionalization

- Functionalization of Tetramethylsilane : Müller, Maichle‐Mössmer, and Bettinger (2013) described the use of a similar compound, 2-azido-4,4,5,5-tetramethyl-1,3,2-dioxaborol (pinBN3), for C-H functionalization of tetramethylsilane. This process involves the generation of a borylnitrene that inserts into the CH bond of tetramethylsilane, forming monoborylated and bisborylated aminoboranes (Müller, Maichle‐Mössmer, & Bettinger, 2013).

Polymerization Processes

- Precision Synthesis of Polymers : Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related compound, 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, for polymer synthesis. This process yielded polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Synthesis of Boronic Acid Derivatives

- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds were studied for their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Organic-Inorganic Membrane Preparation

- Organic-Inorganic Polymer Membranes : Sforça, Yoshida, and Nunes (1999) prepared organic-inorganic polymer membranes by reacting 3-glycidoxypropyl trimethoxysilane with diamines containing polyether segments. These membranes showed promising results for nanofiltration and gas separation (Sforça, Yoshida, & Nunes, 1999).

Organometallic Chemistry

- Introduction of Boryl Substituent into Azulene : Kurotobi et al. (2003) successfully introduced the 4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl group into azulenes, demonstrating its application in organometallic chemistry (Kurotobi et al., 2003).

Material Synthesis and Surface Chemistry

- Surface Chemistry Studies : Miller, Furlong, and Tysoe (2012) studied the surface chemistry of isopropoxy tetramethyl dioxaborolane on Cu(111), providing insights into its interaction with metal surfaces and potential applications in materials science (Miller, Furlong, & Tysoe, 2012).

作用機序

Target of Action

The primary targets of 2-(3-Azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are indolent lymphoid malignancies . These targets play a significant role in the progression of various types of cancers, and the compound exhibits broad antitumor activity against them .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . This interaction results in the disruption of the normal cell cycle, leading to the death of the cancer cells .

Biochemical Pathways

The affected biochemical pathways primarily involve DNA synthesis and apoptosis . The inhibition of DNA synthesis prevents the replication of cancer cells, while the induction of apoptosis leads to programmed cell death . These effects disrupt the growth and proliferation of indolent lymphoid malignancies .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects lead to the disruption of the cell cycle and the death of cancer cells .

特性

IUPAC Name |

2-(3-azidopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BN3O2/c1-8(2)9(3,4)15-10(14-8)6-5-7-12-13-11/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUBYGPUDKFLGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)

![((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2970486.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2970487.png)